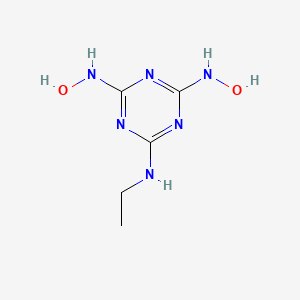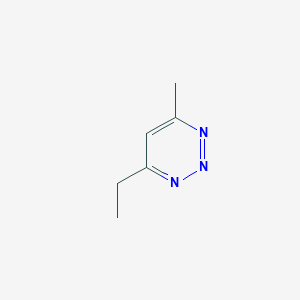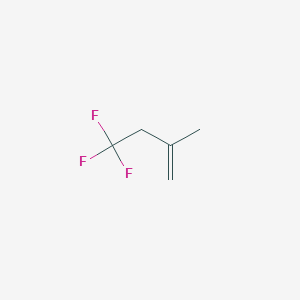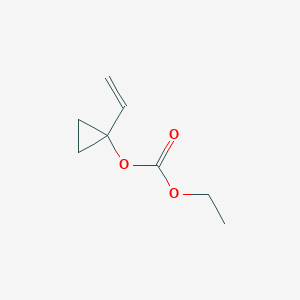
Carbonic acid, 1-ethenylcyclopropyl ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, 1-ethenylcyclopropyl ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is characterized by its unique structure, which includes a cyclopropyl group and an ethenyl group attached to the carbonic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1-ethenylcyclopropyl ethyl ester can be achieved through the Fischer esterification process. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid . The reaction is as follows:
R-COOH+R’-OH→R-COOR’+H2O
In this case, the carboxylic acid is carbonic acid, and the alcohol is 1-ethenylcyclopropyl ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
Industrial production of esters, including this compound, often involves continuous processes where the reactants are fed into a reactor, and the products are continuously removed. This helps in shifting the equilibrium towards the ester formation. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
Carbonic acid, 1-ethenylcyclopropyl ethyl ester can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: Carbonic acid and 1-ethenylcyclopropyl ethanol.
Reduction: Primary alcohols.
Transesterification: New esters with different alkoxy groups.
科学的研究の応用
Carbonic acid, 1-ethenylcyclopropyl ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism of action of carbonic acid, 1-ethenylcyclopropyl ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Found in pineapple oil, used in flavorings and fragrances.
Isopentyl acetate:
Uniqueness
Carbonic acid, 1-ethenylcyclopropyl ethyl ester is unique due to its cyclopropyl and ethenyl groups, which impart distinct chemical properties and reactivity compared to simpler esters. These structural features can influence its interactions with biological molecules and its behavior in chemical reactions, making it a valuable compound for specialized applications .
特性
CAS番号 |
130715-07-0 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
(1-ethenylcyclopropyl) ethyl carbonate |
InChI |
InChI=1S/C8H12O3/c1-3-8(5-6-8)11-7(9)10-4-2/h3H,1,4-6H2,2H3 |
InChIキー |
LXXYBIJCLHGFPO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC1(CC1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


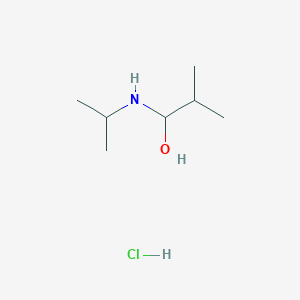
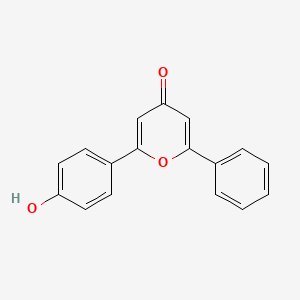
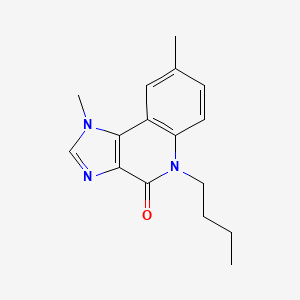
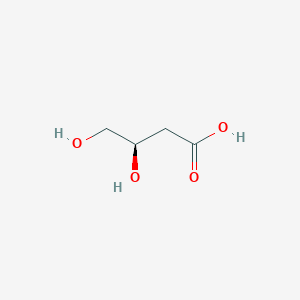
![(3beta,5alpha)-3-[4-(Triphenylphosphaniumyl)butyl]cholestane bromide](/img/structure/B14267408.png)
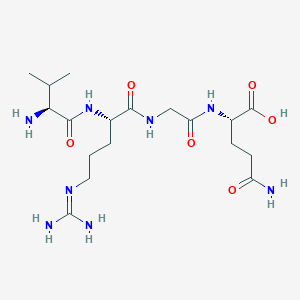
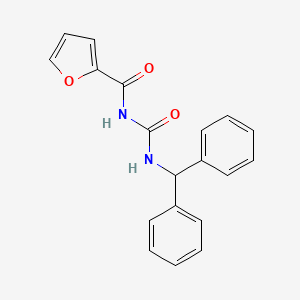
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)
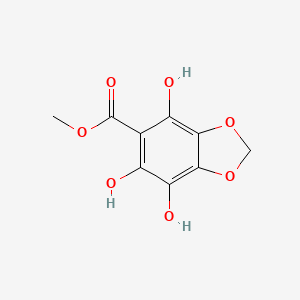
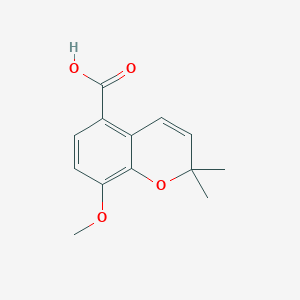
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
